Boc-Gln-OSu

Übersicht

Beschreibung

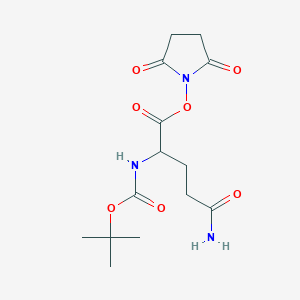

tert-Butyl (1S)-4-amino-1-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-4-oxobutylcarbamate: , commonly known as Boc-L-glutamine hydroxysuccinimide ester, is a chemical compound used primarily in peptide synthesis. It is a derivative of L-glutamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is activated by forming an ester with N-hydroxysuccinimide (OSu). This compound is widely used in the field of organic chemistry, particularly in the synthesis of peptides and proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-glutamine hydroxysuccinimide ester typically involves the following steps:

Protection of the Amino Group: The amino group of L-glutamine is protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This forms the Boc-protected L-glutamine.

Activation of the Carboxyl Group: The carboxyl group of Boc-L-glutamine is then activated by reacting it with N-hydroxysuccinimide (OSu) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This forms the Boc-L-glutamine hydroxysuccinimide ester.

Industrial Production Methods: Industrial production of Boc-L-glutamine hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Boc-L-glutamine hydroxysuccinimide ester undergoes several types of chemical reactions, including:

Substitution Reactions: The activated ester group can react with nucleophiles such as amines, leading to the formation of amide bonds. This is a key reaction in peptide synthesis.

Hydrolysis: The ester group can be hydrolyzed in the presence of water or aqueous base, leading to the formation of Boc-L-glutamine and N-hydroxysuccinimide.

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in organic solvents such as dichloromethane or dimethylformamide, with nucleophiles like amines.

Hydrolysis: Conducted in aqueous solutions, often with a base like sodium hydroxide.

Deprotection: Performed using acids like trifluoroacetic acid.

Major Products Formed:

Amide Bonds: Formed during substitution reactions with amines.

Boc-L-glutamine and N-hydroxysuccinimide: Formed during hydrolysis.

Free Amine: Formed during deprotection of the Boc group.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-Gln-OSu is primarily utilized for synthesizing peptides due to its ability to form stable amide bonds. The process typically involves:

- Protection of the amino group : The amino group of L-glutamine is protected using tert-butoxycarbonyl chloride.

- Activation of the carboxyl group : The carboxyl group is activated through reaction with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide.

This method allows for high yields and purity in peptide synthesis, which is critical for biochemical research and pharmaceutical applications.

Bioconjugation

In bioconjugation, this compound is employed to attach peptides to various molecules, such as:

- Fluorescent dyes : Used for labeling peptides to study their behavior in biological systems.

- Biotin : Facilitates the detection and purification of peptides in assays.

This application is significant in developing diagnostic tools and therapeutic agents.

Drug Development

This compound plays a role in synthesizing peptide-based drugs and prodrugs. Its ability to form stable linkages with other pharmacologically active compounds enhances drug efficacy and bioavailability. For example, researchers have utilized this compound to create prodrugs that release active peptides upon enzymatic cleavage, improving therapeutic outcomes.

Protein Engineering

In protein engineering, this compound is used to modify proteins for studying their structure-function relationships. By introducing specific amino acid residues through peptide synthesis, researchers can investigate how these modifications affect protein stability, activity, and interactions with other biomolecules.

Case Studies

- Synthesis of Therapeutic Peptides : A study demonstrated the successful use of this compound in synthesizing a peptide that targets cancer cells. The resultant peptide showed enhanced binding affinity and specificity compared to previously developed versions.

- Fluorescent Labeling : Research involving the conjugation of this compound with fluorescent dyes highlighted its effectiveness in tracking peptide interactions within living cells, providing insights into cellular mechanisms.

Wirkmechanismus

The mechanism of action of Boc-L-glutamine hydroxysuccinimide ester involves the activation of the carboxyl group of Boc-L-glutamine by forming an ester with N-hydroxysuccinimide. This activated ester is highly reactive towards nucleophiles, such as the amino groups of other amino acids, leading to the formation of amide bonds. The Boc group serves as a protecting group for the amino group of L-glutamine, preventing unwanted side reactions during peptide synthesis. The deprotection of the Boc group under acidic conditions releases the free amine, allowing further reactions to occur.

Vergleich Mit ähnlichen Verbindungen

Boc-L-glutamine hydroxysuccinimide ester can be compared with other similar compounds used in peptide synthesis, such as:

Boc-L-alanine hydroxysuccinimide ester: Similar in structure but derived from L-alanine instead of L-glutamine.

Boc-L-lysine hydroxysuccinimide ester: Contains an additional amino group in the side chain, making it useful for synthesizing branched peptides.

Fmoc-L-glutamine hydroxysuccinimide ester: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc, which is removed under basic conditions.

Uniqueness: Boc-L-glutamine hydroxysuccinimide ester is unique due to its specific combination of Boc protection and OSu activation, making it highly effective for peptide synthesis. The Boc group provides stability under basic conditions, while the OSu ester ensures high reactivity towards nucleophiles, facilitating efficient amide bond formation.

Biologische Aktivität

Boc-Gln-OSu (Boc-L-glutamine N-hydroxysuccinimide ester) is a compound widely used in biochemical research, particularly in peptide synthesis and drug development. This article delves into its biological activity, mechanisms of action, applications, and relevant case studies.

Overview of this compound

This compound is a derivative of L-glutamine, modified to enhance its reactivity and facilitate coupling reactions in peptide synthesis. The presence of the N-hydroxysuccinimide (OSu) group allows for efficient conjugation with amines, which is crucial in the development of peptide-based therapeutics.

The biological activity of this compound primarily revolves around its role as an electrophilic reagent that can react with nucleophiles, such as amino groups in peptides and proteins. The mechanism can be summarized as follows:

- Activation : The OSu group activates the carboxylate of glutamine, making it more susceptible to nucleophilic attack.

- Nucleophilic Attack : Amines present in target molecules attack the activated carbonyl carbon of this compound.

- Formation of Peptide Bonds : This reaction leads to the formation of stable amide bonds, effectively incorporating glutamine into larger peptide structures.

Biological Activity

This compound exhibits several biological activities due to its ability to modify peptides and proteins:

- Enzyme Substrate : It can serve as a substrate for various proteolytic enzymes, facilitating studies on enzyme kinetics and inhibition.

- Drug Development : By enabling the synthesis of peptide conjugates, it plays a critical role in developing therapeutics targeting specific biological pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Substrate | Serves as a substrate for proteases like trypsin |

| Drug Development | Facilitates synthesis of peptide-based drugs |

| Cellular Signaling | Modifies proteins involved in signaling pathways |

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various research contexts:

- Peptide Synthesis : Research demonstrated that this compound significantly enhances the yield of peptide synthesis when used in solid-phase peptide synthesis (SPPS). This improvement is attributed to its efficiency in forming stable amide bonds with amino acids .

- Enzyme Kinetics : A study investigating the kinetics of serine proteases showed that this compound could be utilized to create fluorogenic substrates that allow real-time monitoring of enzyme activity. The release of fluorescent tags upon cleavage provides insights into enzyme function under physiological conditions .

- Therapeutic Applications : In drug discovery, this compound has been employed to develop peptide inhibitors targeting specific proteases involved in cancer progression. These inhibitors demonstrated promising results in preclinical models by effectively blocking protease activity and reducing tumor growth .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O7/c1-14(2,3)23-13(22)16-8(4-5-9(15)18)12(21)24-17-10(19)6-7-11(17)20/h8H,4-7H2,1-3H3,(H2,15,18)(H,16,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXJEZQDOXUDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-78-7 | |

| Record name | NSC334374 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.